trans-10-Hydroxynortriptyline maleate

Übersicht

Beschreibung

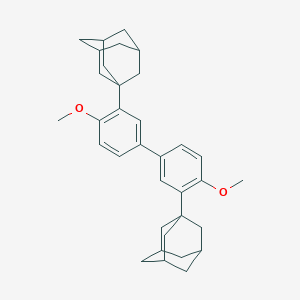

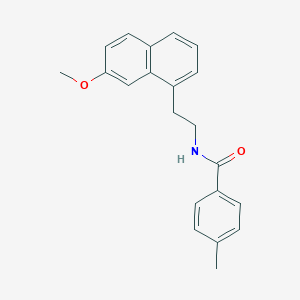

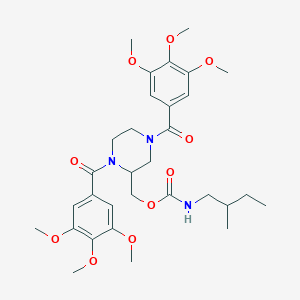

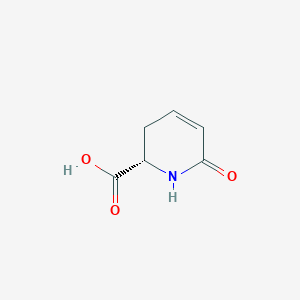

“Trans-10-Hydroxynortriptyline maleate” is a metabolite of Nortriptyline . Its chemical name is (E)-5-(3-(methylamino)propylidene)-10,11-dihydro-5H-dibenzoa,dannulen-10-ol fumarate .

Molecular Structure Analysis

The molecular formula of “trans-10-Hydroxynortriptyline maleate” is C23H25NO5. The molecular weight is 395.4 g/mol. The IUPAC name is (Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol.

Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

- Metabolic Pathways of Tricyclic Antidepressants : Amitriptyline, a widely used tricyclic antidepressant, undergoes oxidative metabolism, producing secondary amines like nortriptyline and primary amines, along with N-oxide derivatives. This process involves hydroxylation at the ethylene bridge leading to four isomeric alcohols, with the (−)‐(E)‐10‐hydroxy compounds typically being major products. This review highlights the stereo- and enantioselective disposition of these metabolites and their implications in clinical pharmacology, emphasizing the role of polymorphic enzymes like CYP2D6 in metabolism and potential drug interactions (Breyer‐Pfaff, 2004).

Therapeutic Applications Beyond Depression

- Antipsychotic Agent Formulations : Asenapine maleate, a second-generation antipsychotic, has been the focus of research for enhancing safety and efficacy through novel formulations. This critical review discusses the advancement in analytical methodologies for quantifying asenapine maleate in pharmaceutical and biological samples, aiming to support the development of more effective therapeutic strategies and formulations (Kotak et al., 2021).

Biomedical Research and Development

Hydroxyapatite in Biomedical Applications : Hydroxyapatite's similarity to natural bone in structure and chemical composition makes it a key material in bone tissue regeneration and drug delivery systems. Advances in its synthesis, functionalization, and applications in biomedical fields, including implants and coatings, highlight its importance in developing new medical technologies and therapies (Haider et al., 2017).

DNAzymes in Clinical Therapeutics : The 10-23 DNAzyme, with its potential for site-specific RNA cleavage, presents a promising avenue for downregulating therapeutically important genes across various conditions, including viral, bacterial infections, and cancers. Its move towards clinical trials underscores the potential of nucleic acid-based therapies in future medical treatments (Fokina et al., 2015).

Conjugated Linoleic Acid (CLA) in Health Research : CLA, particularly its trans-10,cis-12 isomer, has been studied for its potential health benefits beyond its original identification as an anticancer component. Research into its effects on obesity, immune response, and inflammatory conditions demonstrates the complex biological activities of CLA and its relevance in nutritional and therapeutic research (Silveira et al., 2007).

Wirkmechanismus

Target of Action

Trans-10-Hydroxynortriptyline maleate, also known as trans-10-hydroxy Nortriptyline, is an active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline . The primary targets of this compound are the neuronal cell membranes where it inhibits the reuptake of serotonin and norepinephrine .

Mode of Action

Trans-10-Hydroxynortriptyline maleate interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to elevated mood levels .

Biochemical Pathways

The compound is formed from amitriptyline and nortriptyline by the cytochrome P450 (CYP) isoform CYP2D6 . It is part of the broader biochemical pathway of tricyclic antidepressant metabolism, which involves demethylation, hydroxylation, and conjugation with glucuronic acid .

Pharmacokinetics

The pharmacokinetics of trans-10-Hydroxynortriptyline maleate involve absorption, distribution, metabolism, and excretion (ADME). After oral administration, maximum plasma levels are reached in about 5 hours . The compound is metabolized primarily by CYP2D6, with contributions from CYP1A2, CYP2C19, and CYP3A4 . The main active metabolite is 10-hydroxynortriptyline, which exists in both cis and trans forms, with the trans form being higher in potency . The elimination half-life of nortriptyline after oral administration is about 26 hours .

Result of Action

The molecular and cellular effects of trans-10-Hydroxynortriptyline maleate’s action include the elevation of mood levels and the suppression of rapid eye movement (REM) sleep, which is considered a predictor of antidepressant activity . Due to its central stimulating properties, nortriptyline is of special value in depressions when inhibition, apathy, and lack of initiative are features of the illness .

Action Environment

The action, efficacy, and stability of trans-10-Hydroxynortriptyline maleate can be influenced by various environmental factors. For instance, genetic polymorphism (CYP2D6) can affect the metabolism of the compound . Furthermore, factors such as diet, concurrent medications, and individual health status can also influence the compound’s action and efficacy.

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.C4H4O4/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18;5-3(6)1-2-4(7)8/h2-5,7-11,19-21H,6,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b16-11+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXFXQSLHWIUSS-FDVMRUETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1156-99-6 (Parent) | |

| Record name | E-10-hydroxynortriptyline hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-10-Hydroxynortriptyline maleate | |

CAS RN |

74853-74-0 | |

| Record name | E-10-hydroxynortriptyline hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-10-Hydroxy Nortriptyline Maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: The research paper mentions that individuals with impaired CYP2C19 enzyme activity exhibit a higher ratio of nortriptyline to trans-10-hydroxynortriptyline. What is the significance of this finding?

A1: The study by Yasui-Furukori et al. [] highlights the crucial role of the CYP2C19 enzyme in amitriptyline metabolism. They found a significantly higher ratio of nortriptyline (NT) to trans-10-hydroxynortriptyline (EHNT) in individuals with two mutated alleles of CYP2D6 compared to those with no mutated alleles. [] This suggests that when CYP2C19 activity is reduced, the primary metabolic pathway of amitriptyline, demethylation to nortriptyline, might be less efficient. Consequently, alternative metabolic routes, like hydroxylation to trans-10-hydroxynortriptyline, could become more prominent. This shift in metabolic ratios emphasizes the potential influence of genetic variations in drug-metabolizing enzymes on individual responses to amitriptyline therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)

![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)